Benzene, 1,1'-thiobis[3-(phenylthio)-
Description
The compound "Benzene, 1,1'-thiobis[3-(phenylthio)-" is a sulfur-containing aromatic derivative characterized by two benzene rings linked via a central sulfur atom (thiobis group), with each benzene ring substituted at the 3-position by a phenylthio (-S-C₆H₅) group.
Properties
CAS No. |
2392-84-9 |
|---|---|
Molecular Formula |
C24H18S3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-phenylsulfanyl-3-(3-phenylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C24H18S3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H |
InChI Key |
NTLFAMGRPOBLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC=C2)SC3=CC=CC(=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzene, 1,1'-[thiobis(methylene)]bis- (Dibenzyl Sulfide)
- Structure : Two benzyl groups (-CH₂-C₆H₅) connected by a sulfur atom.
- Molecular Formula : C₁₄H₁₄S
- Molecular Weight : 214.326 g/mol
- CAS No.: 538-74-9
- Properties :
- Applications : Used as a sulfur-based fragrance and intermediate in organic synthesis .
Comparison : Unlike the target compound, dibenzyl sulfide lacks aromatic substitution on the benzene rings. Its aliphatic methylene bridges reduce aromatic conjugation, leading to lower thermal stability compared to fully aromatic analogs.
Diphenyl Sulfide (1,1'-Thiobisbenzene)
- Structure : Two benzene rings directly connected by a sulfur atom.
- Molecular Formula : C₁₂H₁₀S
- Molecular Weight : 186.27 g/mol
- CAS No.: 139-66-2
- Properties :
- Applications : Intermediate in polymer synthesis and agrochemicals .
Comparison: The absence of substituents on the benzene rings in diphenyl sulfide simplifies its synthesis but limits functional versatility.
Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
- Structure : Two benzene rings linked via a cyclopropane ring substituted with methyl and phenylthio groups.
- Molecular Formula : C₂₂H₂₀S
- Molecular Weight : 316.13 g/mol
- CAS No.: 56728-02-0
- Properties: Notable for its rigid cyclopropane backbone, which may enhance thermal stability. Applications: Investigated in materials science for its unique stereoelectronic properties .
Comparison : The cyclopropane spacer introduces strain and rigidity, distinguishing it from the target compound’s flexible thiobis linkage. This structural difference could influence applications in polymer matrices or catalysis.
Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis-
- Structure : Two benzene rings connected via a conjugated butene chain with thioether linkages.
- Molecular Formula : C₁₆H₁₆S₂
- Molecular Weight : 272.07 g/mol
- CAS No.: NSC 194640
- Properties :
Physicochemical and Functional Differences
The table below summarizes key differences among related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Melting Point (°C) | Key Application |
|---|---|---|---|---|---|
| Benzene, 1,1'-thiobis[3-(phenylthio)- | Not Available | Not Available | 3-(Phenylthio) substituents | Not Available | Hypothesized: Catalysis |
| Dibenzyl Sulfide | C₁₄H₁₄S | 214.326 | Aliphatic CH₂ spacers | 44–47 | Fragrances |
| Diphenyl Sulfide | C₁₂H₁₀S | 186.27 | Direct S-linked benzene rings | ~40 | Polymer intermediates |
| Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- | C₂₂H₂₀S | 316.13 | Cyclopropane spacer | Not Available | Materials science |
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